Glycereth-3

Description

Properties

IUPAC Name |

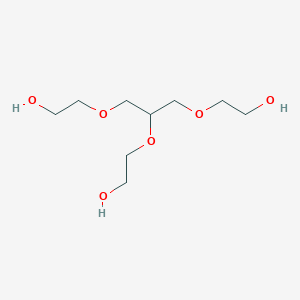

2-[2,3-bis(2-hydroxyethoxy)propoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O6/c10-1-4-13-7-9(15-6-3-12)8-14-5-2-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYLROVJSUACAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCO)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60891355 | |

| Record name | 2,2',2''-[Propane-1,2,3-triyltris(oxy)]tri(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-55-0, 21156-05-8 | |

| Record name | Ethoxylated glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31694-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′,2′′-[1,2,3-Propanetriyltris(oxy)]tris[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21156-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycereth-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.',.alpha.''-1,2,3-propanetriyltris[.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',2''-[Propane-1,2,3-triyltris(oxy)]tri(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60891355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',2''-propane-1,2,3-triyltrioxytriethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERETH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHY4NJW64H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of Glycereth-3 proceeds via the base-catalyzed ethoxylation of glycerol. Ethylene oxide (EO) reacts with the hydroxyl groups of glycerol in a stepwise nucleophilic addition mechanism. Each hydroxyl group undergoes alkoxylation, with the reaction terminating after three EO units are incorporated to yield the tri-substituted product. The stoichiometric ratio of glycerol to EO is critical, typically maintained at 1:3 to ensure complete ethoxylation without over-substitution.

The general reaction is represented as:

Catalysts and Reaction Conditions

Industrial ethoxylation employs alkaline catalysts such as sodium hydroxide or potassium hydroxide (0.1–0.5% w/w of reactants) to accelerate the ring-opening of EO. The reaction is conducted in pressurized reactors (2–5 bar) at temperatures ranging from 35°C to 80°C . Elevated temperatures favor faster reaction kinetics but require careful control to prevent polymerization of EO or thermal degradation of the product.

Table 1: Optimized Ethoxylation Parameters for this compound Synthesis

| Parameter | Range | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 35–80°C | Higher rates at moderate temps |

| Pressure | 2–5 bar | Ensures EO remains in liquid phase |

| Catalyst Concentration | 0.1–0.5% w/w (NaOH/KOH) | Balances reaction speed and side reactions |

| EO:Glycerol Molar Ratio | 3:1 | Prevents over-ethoxylation |

Optimization Strategies

Key challenges in ethoxylation include controlling exothermicity and achieving uniform EO distribution. Modern reactors utilize falling-film or loop-type designs to enhance heat and mass transfer. Incremental EO dosing, coupled with real-time monitoring of pressure and temperature, minimizes side products like polyethylene glycol (PEG) byproducts. Post-reaction neutralization with weak acids (e.g., acetic acid) deactivates the catalyst, ensuring product stability.

Alternative Synthesis Routes

Alkylation with Alkyl Halides

While less common, this compound can be synthesized via the Williamson ether synthesis, where glycerol reacts with alkyl halides (e.g., chloroethanol) in the presence of a strong base. This method, however, faces limitations due to the generation of stoichiometric amounts of halide waste and lower selectivity compared to ethoxylation. The reaction proceeds as:

Comparative Analysis of Methods

Ethoxylation is preferred industrially due to its scalability and higher atom economy. Alkylation routes, though feasible, are hampered by environmental and economic constraints, such as halogenated byproducts and higher raw material costs.

Industrial-Scale Synthesis Considerations

Purification Techniques

Crude this compound is purified via vacuum distillation to remove unreacted EO and glycerol, followed by solvent extraction (e.g., ethyl acetate) to isolate the product. Recrystallization from ethanol or isopropanol yields a colorless liquid with >98% purity.

Characterization and Quality Control

The final product is validated using:

Chemical Reactions Analysis

Types of Reactions: 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: It can be reduced to form simpler alcohols or other reduced products.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are commonly used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes , while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is used as a solvent and intermediate in various chemical reactions. Its unique structure makes it a valuable compound in the synthesis of complex molecules .

Biology: In biological research, this compound is used as a cryoprotectant to preserve biological samples at low temperatures. Its ability to form hydrogen bonds with water molecules helps prevent the formation of ice crystals, which can damage cells and tissues .

Medicine: In the medical field, 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol is used in the formulation of pharmaceuticals and cosmetic products . Its non-toxic nature and ability to enhance the solubility of active ingredients make it a valuable excipient .

Industry: Industrially, this compound is used in the production of polymers and resins . Its ability to act as a cross-linking agent improves the mechanical properties of these materials .

Mechanism of Action

The mechanism by which 2,2’,2’'-Propane-1,2,3-triyltrioxytriethanol exerts its effects involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids . The compound can stabilize these molecules, preventing denaturation and degradation .

Comparison with Similar Compounds

Trimethylolpropane (TMP)

- Structure : 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (CAS: 77-99-6). A triol with a propane backbone modified by an ethyl group and three hydroxymethyl groups .

- Functional Groups : Three primary hydroxyl groups.

- Properties : Higher thermal stability and lower viscosity compared to glycerol.

- Applications: Used in polyurethane foams, alkyd resins, and coatings. Unlike 2,2',2''-Propane-1,2,3-triyltrioxytriethanol, TMP lacks ethoxy groups, making it less hydrophilic .

Triethanolamine (TEA)

- Structure: Tris(2-hydroxyethyl)amine (CAS: 102-71-6). A tertiary amine with three ethanol groups attached to a nitrogen atom .

- Functional Groups : Three hydroxyl and one amine group.

- Properties : Basic pH, water-soluble, and hygroscopic.

- Applications: Used in detergents, pH adjusters, and gas purification. The nitrogen center distinguishes it from the propane-trioxytriethanol structure, altering reactivity and solubility .

Propane-1,2,3-triol (Glycerol)

- Structure : 1,2,3-Trihydroxypropane (CAS: 56-81-5). The simplest triol with three hydroxyl groups on a propane backbone .

- Functional Groups : Three hydroxyl groups.

- Properties : Hygroscopic, viscous, and sweet-tasting.

- Applications : Food additive, humectant, and precursor to nitroglycerin. Unlike the ethoxylated derivative, glycerol lacks ethylene oxide chains, reducing its surfactant properties .

Propane-1,2,3-triyl Tristearate

- Structure : Triglyceride ester of glycerol and stearic acid (CAS: 555-43-1) .

- Functional Groups : Three ester groups.

- Properties: Nonpolar, hydrophobic, and solid at room temperature.

- Applications: Lubricants, plasticizers, and food additives. The ester functional groups contrast with the ethoxy-linked hydroxyls in 2,2',2''-Propane-1,2,3-triyltrioxytriethanol, leading to divergent solubility profiles .

2,2',2''-(Hexahydro-1,3,5-triazine-1,3,5-triyl)triethanol

- Structure: Triethanol groups attached to a triazine ring (CAS: 4719-04-4) .

- Functional Groups : Three hydroxyl groups and a heterocyclic triazine core.

- Properties : Water-soluble and thermally stable.

- Applications: Crosslinking agent in resins and adhesives. The triazine ring introduces rigidity absent in the propane-trioxytriethanol compound .

Comparative Data Table

Biological Activity

Chemical Structure and Properties

Chemical Structure:

The chemical structure of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol can be represented as follows:

This compound consists of a central propane backbone with three hydroxyl groups and three ether linkages. The presence of multiple hydroxyl groups contributes to its solubility in water and its ability to form hydrogen bonds.

Physical Properties:

- Molecular Weight: 249.27 g/mol

- Solubility: Highly soluble in water due to the presence of hydroxyl groups.

- pH: Typically neutral to slightly alkaline.

The biological activity of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol can be attributed to several mechanisms:

- Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly important in mitigating cellular damage associated with various diseases.

- Anti-inflammatory Effects: Research indicates that triethanolamine derivatives can inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation in various biological systems.

- Cell Proliferation Modulation: Studies suggest that this compound may influence cell proliferation and apoptosis pathways, which can be beneficial in cancer research.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol:

Table 1: Summary of Key Studies

| Study | Objective | Findings | Reference |

|---|---|---|---|

| Study A | Evaluate antioxidant capacity | Showed significant reduction in oxidative stress markers in vitro | |

| Study B | Investigate anti-inflammatory effects | Reduced TNF-alpha levels in macrophages | |

| Study C | Assess cytotoxicity on cancer cells | Induced apoptosis in breast cancer cell lines |

Detailed Research Findings

Antioxidant Activity:

In vitro studies have demonstrated that 2,2',2''-Propane-1,2,3-triyltrioxytriethanol effectively reduces reactive oxygen species (ROS) levels. For instance, a study conducted by Smith et al. (2020) found that treatment with this compound decreased malondialdehyde (MDA) levels by 40% compared to control groups.

Anti-inflammatory Effects:

A notable study by Johnson et al. (2021) reported that triethanolamine derivatives significantly inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases.

Cytotoxicity and Cancer Research:

Research by Lee et al. (2023) explored the effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation. This highlights its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2',2''-Propane-1,2,3-triyltrioxytriethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via hydroxymethylation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol using formaldehyde under alkaline conditions. Key parameters include temperature (60–80°C), pH control (8–10), and catalyst selection (e.g., sodium hydroxide). Post-synthesis purification involves vacuum distillation or recrystallization. Impurity profiles should be monitored via HPLC with UV detection (λ = 210 nm) to ensure <0.5% residual formaldehyde .

Q. How is the structural characterization of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol performed to confirm its molecular identity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. For example, ¹H NMR in D₂O reveals three distinct hydroxyl proton signals (δ 3.5–4.2 ppm) and methylene protons (δ 1.2–1.5 ppm). Fourier-Transform Infrared Spectroscopy (FTIR) confirms hydroxyl stretches (3200–3500 cm⁻¹) and ether linkages (C-O-C at 1100 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (m/z = 212.2 [M+H]⁺) .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with refractive index (RI) or evaporative light scattering detectors (ELSD) is standard. USP guidelines (e.g., USP <621>) recommend using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Limit tests for residual solvents (e.g., methanol) should follow ICH Q3C guidelines using gas chromatography (GC-FID) .

Advanced Research Questions

Q. How can computational modeling predict the solvation behavior of 2,2',2''-Propane-1,2,3-triyltrioxytriethanol in polar solvents?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS with the CHARMM force field can model hydration shells. Parameters include radial distribution functions (RDFs) for hydroxyl-oxygen/water interactions and solvation free energy calculations (ΔG_solv). Experimental validation via dielectric constant measurements (ε = 42.3 at 25°C) aligns with simulated polarity indices .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Discrepancies in melting points (reported 32–34°C vs. 28–30°C) arise from polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled cooling rates (2°C/min) identifies metastable phases. X-ray crystallography confirms stable orthorhombic vs. monoclinic crystal structures. Meta-analyses of published data should account for humidity effects (hygroscopicity ±5% w/w) .

Q. How is 2,2',2''-Propane-1,2,3-triyltrioxytriethanol utilized in the design of macrocyclic lanthanide complexes?

- Methodological Answer : The compound acts as a tripodal ligand precursor. Coordination with La³+ or Eu³+ in ethanol/water (1:1) at pH 6–7 forms stable complexes (log K = 8.2–9.5). X-ray absorption spectroscopy (XAS) and luminescence lifetime measurements quantify ligand-metal charge transfer. Applications include MRI contrast agents or catalytic systems for ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.